molecular formula C21H13Cl2N3O4S2 B2412359 [4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate CAS No. 338393-83-2

[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate

Cat. No.: B2412359
CAS No.: 338393-83-2
M. Wt: 506.37
InChI Key: HVFOQKXHAZLWNC-UHFFFAOYSA-N
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Description

[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate is a useful research compound. Its molecular formula is C21H13Cl2N3O4S2 and its molecular weight is 506.37. The purity is usually 95%.
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Properties

IUPAC Name

[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O4S2/c22-13-6-7-15(14(23)10-13)24-20(27)30-11-12-5-8-19(17(9-12)26(28)29)32-21-25-16-3-1-2-4-18(16)31-21/h1-10H,11H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFOQKXHAZLWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)COC(=O)NC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate (CAS No. 338393-83-2) is a complex organic molecule notable for its potential biological activities. Its structure includes a benzothiazole moiety, a nitrophenyl group, and a carbamate functional group, which contribute to its diverse chemical properties and possible applications in medicinal chemistry.

  • Molecular Formula : C21H13Cl2N3O4S2
  • Molecular Weight : 506.38 g/mol
  • Chemical Structure : The compound features a benzothiazole ring linked to a nitrophenyl group via a sulfanyl bridge and an N-(2,4-dichlorophenyl) carbamate moiety.
PropertyValue
CAS Number338393-83-2
Molecular FormulaC21H13Cl2N3O4S2
Molecular Weight506.38 g/mol

Antimicrobial Activity

Research has shown that derivatives of benzothiazole, including the compound , exhibit significant antimicrobial properties. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis or disruption of cellular integrity.

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial activity of similar benzothiazole derivatives against various strains of bacteria. The minimal inhibitory concentrations (MICs) were determined using microdilution methods. Compounds demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Results

CompoundMIC (mg/mL)Target Strain
Benzothiazole Derivative A0.10Staphylococcus aureus
Benzothiazole Derivative B0.25Escherichia coli
This compoundTBDTBD

The proposed mechanism involves interaction with specific enzymes or receptors within microbial cells. The presence of the nitro group is believed to enhance the electron-withdrawing properties, making the compound more reactive towards biological targets.

Cytotoxicity Studies

In vitro studies have indicated that this compound may also exhibit cytotoxic effects against cancer cell lines. The cytotoxicity is often assessed using assays such as MTT or XTT, which measure cell viability post-treatment.

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)Reference Compound
HeLaTBDDoxorubicin
MCF-7TBDPaclitaxel

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds. Modifications on the benzothiazole ring and carbamate moiety can lead to enhanced antibacterial and anticancer activities.

Key Findings in SAR Analysis

  • Substituent Effects : The introduction of halogen groups on the benzothiazole ring has been shown to improve activity against certain bacterial strains.
  • Nitro Group Positioning : The position of the nitro group on the phenyl ring significantly influences both antimicrobial and cytotoxic activities.

Q & A

Q. What are the recommended synthetic routes for [4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate, and how can reaction conditions be optimized?

The synthesis of carbamate derivatives typically involves coupling activated intermediates. For this compound:

  • Step 1 : React 4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenol with phosgene or a carbonyldiimidazole (CDI) derivative to generate the chloroformate intermediate.
  • Step 2 : Couple with N-(2,4-dichlorophenyl)amine under basic conditions (e.g., potassium carbonate in acetonitrile) to form the carbamate bond .
  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1.2:1 molar ratio of chloroformate to amine) and temperature (40–60°C) to minimize side products like urea formation .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Use a multi-technique approach:

  • X-ray crystallography (if crystalline) for absolute configuration confirmation, as demonstrated for similar carbamates .
  • NMR spectroscopy : Confirm aromatic proton environments (e.g., benzothiazole protons at δ 7.5–8.5 ppm, nitro group deshielding effects) and carbamate carbonyl resonance (~150–155 ppm in 13C^{13}\text{C} NMR) .
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) within 3 ppm error .

Q. What preliminary assays are suitable for evaluating its biological activity in academic settings?

  • Enzyme inhibition : Screen against kinases or hydrolases due to the carbamate’s electrophilic carbonyl group. Use fluorescence-based assays with positive controls (e.g., staurosporine for kinases).
  • Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 1–100 µM concentrations. Include a nitro group reduction analog to assess nitro-to-amine metabolic activation .

Advanced Research Questions

Q. How can computational methods aid in understanding its binding interactions with target proteins?

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., human acetylcholinesterase). The benzothiazole sulfanyl group may occupy hydrophobic pockets, while the nitro group participates in π-stacking .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Pay attention to solvent accessibility of the carbamate group, which may influence hydrolysis rates .

Q. What strategies resolve contradictory data in stability studies under varying pH conditions?

  • pH-dependent degradation : Perform HPLC stability assays at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood). The carbamate bond is prone to hydrolysis under acidic conditions, generating 3-nitro-4-mercaptophenol and 2,4-dichloroaniline .
  • Contradiction mitigation : Use buffered solutions with controlled ionic strength. Compare degradation products via LC-MS/MS to distinguish hydrolysis from oxidation pathways .

Q. How can researchers design SAR studies to improve metabolic stability without compromising activity?

  • Substitution patterns : Replace the nitro group with electron-withdrawing groups (e.g., trifluoromethyl) to reduce metabolic reduction, as seen in related carbamates .
  • Isosteric replacements : Swap the benzothiazole ring with benzoxazole (as in ) to modulate lipophilicity (clogP) and plasma protein binding . Validate changes using microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. What analytical techniques are critical for detecting trace impurities in this compound?

  • UPLC-MS/MS : Achieve ppm-level sensitivity for identifying byproducts like unreacted amine or dimerized intermediates.
  • Elemental analysis : Confirm stoichiometric ratios of chlorine and sulfur, critical for nitro-aromatic systems .
  • X-ray photoelectron spectroscopy (XPS) : Surface analysis to detect sulfur oxidation states (e.g., sulfoxide impurities) .

Methodological Considerations

  • Contradictory bioactivity data : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to rule out assay-specific artifacts .
  • Stereochemical uncertainties : Use chiral HPLC or circular dichroism (CD) if asymmetric centers are introduced during synthesis .

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